molecular formula C13H17NO2 B1602931 1-Benzyl-3-(hydroxymethyl)piperidin-4-one CAS No. 214615-87-9

1-Benzyl-3-(hydroxymethyl)piperidin-4-one

Cat. No.: B1602931
CAS No.: 214615-87-9
M. Wt: 219.28 g/mol
InChI Key: VTYYMGLCWOHJQM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(hydroxymethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(hydroxymethyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with 4-piperidone under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(hydroxymethyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-(hydroxymethyl)piperidin-4-one has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(hydroxymethyl)piperidin-4-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(hydroxymethyl)piperidin-4-one is unique due to its specific hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

IUPAC Name

1-benzyl-3-(hydroxymethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYYMGLCWOHJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621907
Record name 1-Benzyl-3-(hydroxymethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214615-87-9
Record name 1-Benzyl-3-(hydroxymethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.0 gm (11.4 mMol) 6-hydroxymethyl-8-benzyl-8-azaspiro[4,5]decane in 50 mL dichloromethane was cooled to −78° C. and then treated with 2.2 mL (22.8 mMol) dimethylboron bromide dropwise. After stirring at −78° C. for 4 hours, the reaction mixture was treated with 45 mL 1N sodium hydroxide and was allowed to warm to room temperature. The phases were separated and the aqueous phase was extracted well with dichloromethane. The organic phases were combined, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with dichloromethane containing from 0-5% methanol. Fractions containing product were combined and concentrated under reduced pressure to provide 1.1 gm (44%) 1-benzyl-3-hydroxymethyl-4-oxopiperidine.
Name
6-hydroxymethyl-8-benzyl-8-azaspiro[4,5]decane
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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